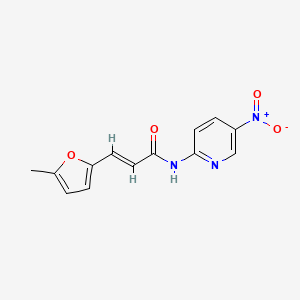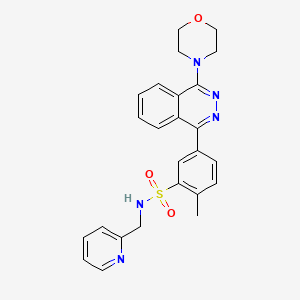
3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide involves the inhibition of various enzymes such as PKC, PDE, and COX. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This results in a decrease in the levels of various signaling molecules such as cyclic AMP (cAMP) and prostaglandins, which play important roles in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide have been extensively studied. This compound has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth and proliferation of various cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide in lab experiments include its potent inhibitory activity against various enzymes and its unique biochemical and physiological properties. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the study of 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its effects on various biological processes.
2. Development of new synthetic methods for the preparation of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and pain.
4. Development of new derivatives of this compound with improved potency and selectivity for specific enzymes.
5. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in humans.
In conclusion, 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide is a valuable tool for studying various biological processes. Its unique biochemical and physiological properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 5-methyl-2-furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with acryloyl chloride to obtain the final product.
科学研究应用
3-(5-methyl-2-furyl)-N-(5-nitro-2-pyridinyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess potent inhibitory activity against various enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and cyclooxygenase (COX). These enzymes play important roles in various biological processes such as cell signaling, neurotransmission, and inflammation, making them attractive targets for drug discovery.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(5-nitropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-2-4-11(20-9)5-7-13(17)15-12-6-3-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYSQRJRZXUJEX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5396380.png)